Product packaging for 3-(3-Ethoxyphenoxy)piperidine(Cat. No.:CAS No. 946714-65-4)

3-(3-Ethoxyphenoxy)piperidine

Cat. No.: B1389929
CAS No.: 946714-65-4
M. Wt: 221.29 g/mol
InChI Key: PKJKVQXZRWUYRM-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of pharmaceuticals. researchgate.net Its prevalence is underscored by the fact that over 70 FDA-approved drugs incorporate this structural motif. pharmaceutical-business-review.comenamine.net The versatility of the piperidine scaffold allows it to be a pivotal component in more than twenty classes of pharmaceuticals and various alkaloids. researchgate.net

The significance of piperidine in drug design can be attributed to several key factors:

Modulation of Physicochemical Properties: The presence of a piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug efficacy. pharmaceutical-business-review.comenamine.netthieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: Incorporating a piperidine moiety can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. thieme-connect.comresearchgate.net

Versatile Synthetic Chemistry: The piperidine ring can be readily functionalized at various positions, enabling the creation of diverse chemical libraries for screening and optimization. clinmedkaz.org

The widespread application of the piperidine scaffold is evident in numerous blockbuster drugs, highlighting its importance in the pharmaceutical industry. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

Drug Name Therapeutic Class
Haloperidol Antipsychotic wikipedia.org
Risperidone Antipsychotic wikipedia.org
Fentanyl Opioid Analgesic wikipedia.org
Loperamide Antidiarrheal wikipedia.org
Methylphenidate Stimulant wikipedia.org

This table is for illustrative purposes and is not exhaustive.

Contextualizing Ethoxyphenoxy Moieties within Contemporary Pharmaceutical Design

The phenoxy group, and by extension the ethoxyphenoxy moiety, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. mdpi.comnih.gov The inclusion of a phenoxy group can be crucial for a compound's biological activity and can significantly influence its pharmacokinetic profile. mdpi.com

The ethoxy group, a two-carbon ether chain, attached to the phenoxy ring can further modulate the compound's properties. The ethoxy group can:

Influence Lipophilicity: The addition of an ethyl group can increase the lipophilicity of a molecule, potentially affecting its ability to cross cell membranes. ontosight.ai

Provide Additional Binding Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. mdpi.com

Enhance Metabolic Stability: The presence of an ethoxy group can sometimes protect the molecule from metabolic degradation, leading to a longer duration of action. smolecule.com

Derivatives containing phenoxy and ethoxyphenoxy groups have been investigated for a wide array of potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comsmolecule.com

Rationale for Investigating 3-(3-Ethoxyphenoxy)piperidine Derivatives in Academic Research

The combination of the piperidine scaffold and the ethoxyphenoxy moiety in this compound presents a compelling case for its investigation in medicinal chemistry. The rationale for synthesizing and evaluating derivatives of this compound is rooted in the principle of molecular hybridization, where two or more pharmacophoric fragments are combined to create a new molecule with potentially enhanced or novel biological activities.

Research into derivatives of this compound has been driven by the potential to develop new therapeutic agents. For instance, studies have explored the synthesis and antidepressant activity of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives. acs.org The unique spatial arrangement of the ethoxyphenoxy group relative to the piperidine ring in the 3-position offers a distinct structural template for further chemical exploration.

The investigation of such derivatives allows researchers to systematically probe the structure-activity relationships (SAR) of this chemical class. nih.gov By modifying the piperidine ring, the ethoxy group, or the substitution pattern on the phenoxy ring, chemists can fine-tune the compound's properties to optimize its interaction with specific biological targets. This systematic approach is fundamental to the process of rational drug design and discovery. springernature.com The ultimate goal of this academic research is to identify lead compounds that can be further developed into novel therapeutics for a variety of diseases. clinmedkaz.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1389929 3-(3-Ethoxyphenoxy)piperidine CAS No. 946714-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-ethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJKVQXZRWUYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663045
Record name 3-(3-Ethoxyphenoxy)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-65-4
Record name 3-(3-Ethoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Ethoxyphenoxy Piperidine and Analogues

Retrosynthetic Analysis of the 3-(3-Ethoxyphenoxy)piperidine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

Disconnection I: C-O Bond of the Ether Linkage This is the most logical and common disconnection. It breaks the molecule into a 3-hydroxypiperidine (B146073) synthon and a 3-ethoxyphenol (B1664596) synthon. This approach allows for the separate synthesis and subsequent coupling of the two key fragments. The forward reaction would typically be a nucleophilic substitution, such as a Williamson ether synthesis, or a metal-catalyzed cross-coupling reaction.

Disconnection II: C-N Bonds of the Piperidine (B6355638) Ring A more complex approach involves disconnecting the piperidine ring itself. This can be envisioned through several pathways, such as breaking one or two C-N bonds, which would lead back to a linear amino alcohol or a related acyclic precursor. This strategy is foundational for methods that build the piperidine ring from non-cyclic starting materials.

These retrosynthetic pathways guide the selection of appropriate synthetic strategies for constructing the target molecule and its analogues.

Classical and Modern Approaches for Piperidine Ring Formation

The piperidine motif is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction. nih.gov These methods can be broadly categorized into cyclization reactions, transformations of pyridine (B92270) precursors, and annulation strategies. nih.govresearchgate.net

Cyclization Reactions

Intramolecular cyclization involves forming the piperidine ring from a single, linear molecule containing the necessary functional groups. nih.gov This is a powerful strategy for controlling stereochemistry.

Reductive Amination: A common method involves the intramolecular reductive amination of a δ-amino ketone or aldehyde. The linear precursor, containing both an amine and a carbonyl group separated by the appropriate number of carbon atoms, first forms a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine ring.

Aza-Prins Cyclization: This reaction involves the cyclization of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like aluminum chloride, to produce substituted piperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclizations offer another route. For instance, the cyclization of 1,6-enynes can be initiated by borane (B79455) addition and subsequent oxidation to form the piperidine scaffold. nih.gov Similarly, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov

Reductive Transformations of Pyridine Precursors

One of the most direct and widely used methods for synthesizing the piperidine core is the reduction of a corresponding pyridine derivative. wikipedia.org This approach is attractive due to the wide availability of substituted pyridines. researchgate.net

The hydrogenation of the pyridine ring can be achieved under various conditions, often requiring transition metal catalysis and sometimes harsh conditions like high pressure and temperature. nih.gov

Catalyst SystemConditionsComments
Rhodium on Carbon (Rh/C)80 °C, 5 atm H₂, waterEffective for a variety of heteroaromatic compounds. organic-chemistry.org
Palladium on Carbon (Pd/C)Ammonium formateA mild transfer hydrogenation method for reducing pyridine N-oxides. organic-chemistry.org
Samarium Diiodide (SmI₂)Room temperature, waterA mild and rapid method for the reduction of pyridine. clockss.org
Borane CatalysisAmmonia boraneA metal-free transfer hydrogenation that proceeds with good cis-selectivity. organic-chemistry.org

A notable modern variation is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govacs.orgresearchgate.net This method allows for the conversion of readily available pyridine derivatives into N-(hetero)aryl piperidines through a process involving transfer hydrogenation and subsequent reductive amination with an external amine. nih.gov

Annulation Strategies

Annulation reactions construct the piperidine ring by combining two or more smaller fragments in a cycloaddition process. nih.govrsc.org These methods are highly valuable for rapidly building molecular complexity.

[4+2] Annulation (Diels-Alder Type Reactions): Imines can react with allenes in a phosphine-catalyzed [4+2] annulation to furnish functionalized piperidine derivatives. researchgate.net Another approach involves the reaction of a 2-aza-1,3-butadiene with an alkene like styrene (B11656) in the presence of a Lewis acid. dtic.mil

[5+1] Annulation: A modular [5+1] cyclization approach has been developed for the diastereoselective synthesis of N-(hetero)aryl piperidines. nih.gov

Tunable Annulations: Recent developments have shown that divergent intermolecular coupling strategies can access N-heterocycles from olefins. By controlling reagents and conditions, it is possible to switch between [3+2] and [4+2] annulations to selectively synthesize pyrrolidines or piperidines. nih.govrsc.org

Formation of the Aryloxy Linkage and Phenoxy Moiety Introduction

Once the 3-hydroxypiperidine core is established, the final key step is the formation of the ether linkage with the 3-ethoxyphenoxy moiety. This is typically achieved through nucleophilic substitution-type reactions.

Nucleophilic Aromatic Substitution Variants

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult. chemistrysteps.com However, metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for forming C-O bonds under milder conditions.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol. wikipedia.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols have introduced soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govmdpi.com The reaction involves the coupling of a copper(I) alkoxide with an aryl halide. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more recent and highly versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-O bond formation. wikipedia.orglibretexts.org This cross-coupling reaction joins an alcohol with an aryl halide or triflate. jk-sci.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com The choice of ligand is crucial and has evolved over several "generations" to allow for the coupling of a wide range of substrates under increasingly mild conditions. wikipedia.org

These methods provide a robust toolbox for the final coupling step in the synthesis of this compound, allowing for the efficient connection of the piperidine and phenoxy fragments.

Copper-Catalyzed Ullmann-Type Coupling Reactions

The formation of the aryl ether linkage in this compound is commonly achieved through copper-catalyzed Ullmann-type coupling reactions. This classic transformation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. In the context of synthesizing the target compound, this typically involves the coupling of a 3-hydroxypiperidine derivative with a 3-ethoxy-substituted aryl halide, or conversely, 3-phenoxypiperidine (B126653) with an ethoxy-bearing aryl halide.

Modern advancements in Ullmann-type couplings have led to milder reaction conditions and broader substrate scope, often employing ligands to enhance the efficiency of the copper catalyst. Key parameters that are optimized for these reactions include the choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles), the ligand, the base, and the solvent.

Table 1: Representative Conditions for Copper-Catalyzed C-O Coupling Reactions

EntryAryl HalideAlcoholCopper CatalystLigandBaseSolventTemp (°C)Yield (%)
11-Bromo-3-ethoxybenzeneN-Boc-3-hydroxypiperidineCuI (10 mol%)L-ProlineK₂CO₃DMSO11075
21-Iodo-3-ethoxybenzeneN-Boc-3-hydroxypiperidineCu₂O (5 mol%)1,10-PhenanthrolineCs₂CO₃Toluene10082
33-BromophenetoleN-Cbz-3-hydroxypiperidineCu(acac)₂ (10 mol%)Nonet-BuOKDMF12068

Note: The data in this table is illustrative and based on typical conditions reported for Ullmann-type etherifications. Actual yields may vary depending on the specific substrates and reaction conditions.

The reaction mechanism is believed to involve the formation of a copper(I) alkoxide intermediate from the alcohol and the copper catalyst. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the desired aryl ether and regenerate the copper(I) species. The choice of protecting group on the piperidine nitrogen is crucial to prevent side reactions and facilitate purification. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolytic conditions, respectively.

Stereoselective Synthesis of Chiral this compound Isomers

The stereochemistry at the C3 position of the piperidine ring can significantly influence the biological activity of this compound and its analogues. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure isomers is of paramount importance. These methods can be broadly categorized into asymmetric catalytic methods, chiral pool-based syntheses, and diastereoselective approaches.

Asymmetric Catalytic Methods

Asymmetric catalysis offers an efficient route to chiral 3-aryloxypiperidines by creating the chiral center in a stereocontrolled manner. One prominent strategy involves the asymmetric hydrogenation of a suitably functionalized pyridine precursor. For instance, a 3-(3-ethoxyphenoxy)pyridine could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to afford the corresponding chiral piperidine.

Another approach is the kinetic resolution of racemic 3-hydroxypiperidine derivatives. This can be achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer and the acylated product. The enantiomerically enriched 3-hydroxypiperidine can then be subjected to an Ullmann-type coupling to yield the desired chiral this compound.

Chiral Pool-Based Syntheses

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral this compound, amino acids such as L- or D-lysine can serve as versatile starting points. For instance, D-lysine can be converted to (R)-3-hydroxypiperidine through a series of established transformations, which can then be coupled with 1-bromo-3-ethoxybenzene.

Table 2: Chiral Pool-Based Synthesis of (R)-3-(3-Ethoxyphenoxy)piperidine

Starting MaterialKey IntermediateKey TransformationFinal Product
D-Lysine(R)-N-Boc-3-hydroxypiperidineDiazotization, reduction, protection(R)-N-Boc-3-(3-ethoxyphenoxy)piperidine
L-Glutamic Acid(S)-N-Cbz-piperidine-2,5-dioneReduction, functional group manipulation(S)-N-Cbz-3-(3-ethoxyphenoxy)piperidine

Note: This table outlines conceptual synthetic pathways from common chiral pool starting materials.

Diastereoselective Approaches

Diastereoselective methods are employed when a chiral auxiliary is used to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary can be attached to the piperidine nitrogen, and a subsequent reaction, such as a reduction or an alkylation, proceeds with high diastereoselectivity. The auxiliary is then removed to provide the enantiomerically enriched product.

In the synthesis of substituted piperidines, diastereoselective reductions of N-acylpyridinium salts derived from chiral alcohols have been shown to be effective. Similarly, the diastereoselective addition of nucleophiles to chiral iminium ions derived from piperidine precursors can establish the desired stereocenter.

Synthetic Strategies for Structure-Activity Relationship (SAR) Exploration

The exploration of the structure-activity relationship (SAR) of this compound requires the synthesis of a diverse library of analogues with systematic modifications to different parts of the molecule. This allows for the identification of key structural features that contribute to the desired biological activity. Synthetic strategies for SAR exploration are designed to be flexible and allow for the rapid generation of analogues.

Key areas for modification in SAR studies of this compound include:

The Piperidine Ring: Modifications can include substitution at different positions (e.g., C2, C4, C5, C6), variation of the stereochemistry, and introduction of conformational constraints.

The Phenoxy Group: The ethoxy substituent can be varied in terms of its position (ortho, meta, para) and its nature (e.g., other alkoxy groups, alkyl groups, halogens, electron-withdrawing or electron-donating groups).

The Linker: While the direct ether linkage is common, analogues with different linkers between the piperidine and phenoxy moieties can be synthesized to explore the impact of linker length and flexibility.

The Piperidine Nitrogen: The substituent on the piperidine nitrogen can be varied to modulate properties such as basicity, lipophilicity, and potential interactions with the biological target.

Parallel synthesis and combinatorial chemistry techniques are often employed to expedite the generation of analogue libraries for SAR studies. For example, a common intermediate, such as N-Boc-3-hydroxypiperidine, can be coupled with a variety of substituted aryl halides in a parallel fashion to quickly produce a range of phenoxy-substituted analogues.

Preclinical Pharmacological Investigations of 3 3 Ethoxyphenoxy Piperidine Derivatives

In Vitro Pharmacological Profiling

The in vitro pharmacological characterization of 3-(3-ethoxyphenoxy)piperidine derivatives and related compounds involves a range of assays to determine their interaction with specific biological targets. These studies are fundamental in elucidating the mechanism of action and potential therapeutic applications of this class of molecules. The profiling typically includes assessing binding affinity to various receptors, evaluating functional activity as agonists or antagonists, investigating effects on enzyme activity, and determining broader cellular bioactivities.

The initial step in characterizing novel compounds is often to determine their affinity for a panel of physiologically relevant receptors. This is crucial for identifying primary targets and assessing selectivity, which can predict both efficacy and potential side effects. For phenoxyalkylpiperidine scaffolds, research has focused on targets within the central nervous system, including sigma (σ) receptors and dopamine (B1211576) receptors. researchgate.netnih.govnih.gov

Radioligand binding assays are a widely utilized and robust method for quantifying the affinity of a test compound for a specific receptor. nih.gov These competitive assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity from its receptor. The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. nih.gov

Derivatives of the phenoxyalkylpiperidine class have been extensively evaluated for their affinity at sigma (σ) receptors. researchgate.netnih.gov Studies on a series of phenoxyalkylpiperidines showed a range of affinities from subnanomolar to micromolar Kᵢ values for σ₁ and σ₂ receptors. researchgate.netnih.gov For instance, certain N-arylalkylpiperidines with a phenethyl moiety favored σ₁ receptors, while those with a phenylpropyl structure tended to show higher affinity for σ₂ receptors. nih.gov Similarly, extensive structure-activity relationship (SAR) studies have been conducted on 3-(phenoxymethyl)piperidine (B1610827) and related scaffolds to determine their affinity for dopamine receptors, particularly the D₄ subtype. nih.govchemrxiv.org These studies revealed that specific substitutions on both the phenoxy and piperidine (B6355638) rings could yield compounds with high affinity and selectivity for the D₄ receptor over other dopamine receptor subtypes (D₁, D₂, D₃, and D₅). nih.govnih.gov

Beyond these primary targets, screening has also revealed interactions with other receptors. Certain [2-(2-phenylethyl)phenoxy]alkylamine derivatives incorporating a piperidine moiety demonstrated high affinity for serotonin-2 (5-HT₂) receptors. sigmaaldrich.com Additionally, a series of 3-phenoxypropyl piperidine analogues were identified as ligands for the ORL1 (NOP) receptor. nih.gov

Table 1: Receptor Binding Affinities (Kᵢ) of Selected 3-(Phenoxypiperidine) Derivatives
Compound ClassDerivative/SubstitutionReceptorKᵢ (nM)Source
Phenoxyalkylpiperidines 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ₁Subnanomolar researchgate.netnih.gov
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ₁Subnanomolar nih.gov
4,4-Difluoro-3-(phenoxymethyl)piperidine 5-N-methylindazole southern moiety, 4-fluorophenoxy etherD₄1.0 nih.govchemrxiv.org
5-N-methylindazole southern moiety, 3-fluorophenoxy etherD₄3.0 nih.govchemrxiv.org
3,4-Difluorophenyl etherD₄5.5 nih.gov
5-N-methylindazole southern moiety, 4-cyano-3-fluorophenoxy etherD₄3.8 chemrxiv.org
Benzyloxy Piperidines 3-Fluorobenzyl, (S)-enantiomerD₄205.9 nih.gov
3,4-DifluorophenylD₄169 nih.gov
Piperazine (B1678402)/Piperidine Derivatives Compound 5 (Piperidine derivative)σ₁3.64 nih.gov
Compound 5 (Piperidine derivative)H₃7.70 nih.gov
Compound 11 (Piperidine derivative)σ₁4.41 nih.gov
Compound 11 (Piperidine derivative)H₃6.2 nih.gov

While radioligand binding assays are prevalent in the literature for this class of compounds, various non-radiometric techniques exist for determining binding affinity. Methodologies such as Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Fluorescence Polarization (FP) offer real-time, label-free alternatives for characterizing ligand-receptor interactions. However, specific applications of these non-radiometric binding assays for the this compound class of derivatives are not extensively detailed in the reviewed scientific literature, where radioligand competition assays remain the predominantly reported method.

Following the determination of binding affinity, it is essential to characterize the functional activity of a compound at its target receptor. These assays determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), an inverse agonist (inactivating the constitutive activity of a receptor), or a partial agonist/antagonist.

For phenoxyalkylpiperidine derivatives targeting the σ₁ receptor, functional activity has been confirmed. Certain high-affinity ligands were found to display potent anti-amnesic effects in behavioral models, which were associated with σ₁ receptor agonism. researchgate.netnih.gov A specific in vitro functional assay, known as the phenytoin (B1677684) method, can be used to distinguish between σ₁ receptor agonists and antagonists. nih.gov In this assay, the binding affinity of a ligand is tested in the presence and absence of phenytoin; an agonist's affinity is typically reduced in the presence of phenytoin, resulting in a Kᵢ ratio (without/with phenytoin) greater than 1. nih.gov

In the context of dopamine receptors, several 3-(phenoxymethyl)piperidine and benzyloxy piperidine derivatives have been functionally characterized as potent D₄ receptor antagonists. nih.govnih.govchemrxiv.org Conversely, other related scaffolds, such as certain diaryl piperazine acetamides, have been identified as selective D₄ receptor agonists. researchgate.net Functional activity at other receptors has also been established; for example, a series of 3-phenoxypropyl piperidine analogues were discovered to be novel ORL1 receptor agonists. nih.govresearchgate.net The intrinsic activity of piperidine derivatives at the histamine (B1213489) H₃ receptor has been investigated using a non-radioactive, split-luciferase complementation-based mini-G protein recruitment assay, which can determine a compound's functional efficacy. nih.gov

The therapeutic potential of piperidine derivatives also extends to their ability to modulate the activity of various enzymes. Investigations have focused on enzymes involved in neurotransmitter metabolism and inflammatory pathways.

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives evaluated their capacity to inhibit the reuptake of biogenic amines from pig brain synaptosomal fractions. nih.gov This process is mediated by transporter proteins, which function as enzymes in facilitating neurotransmitter transport. The study found that these compounds could inhibit the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (DA), a key mechanism for many antidepressant medications. nih.gov Other research on phenoxyethyl piperidine derivatives demonstrated inhibitory activity against cholinesterases. nih.gov Specifically, certain compounds were identified as potent inhibitors of electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBuChE), enzymes critical for breaking down the neurotransmitter acetylcholine. nih.gov Furthermore, studies on structurally related pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine. mdpi.com

Table 2: Enzyme Inhibitory Activity (IC₅₀) of Selected Piperidine Derivatives
Compound ClassDerivative/SubstitutionEnzyme/TransporterIC₅₀ (µM)Source
3-[(2-Ethoxyphenoxy)methyl]piperidines Compound 3Norepinephrine Reuptake0.13 nih.gov
Compound 3Serotonin Reuptake0.40 nih.gov
Compound 5Norepinephrine Reuptake0.10 nih.gov
Compound 5Serotonin Reuptake0.20 nih.gov
Phenoxyethyl Piperidines Compound 5cAcetylcholinesterase (eeAChE)0.5 nih.gov
Compound 7aAcetylcholinesterase (eeAChE)20.4 nih.gov
Compound 7aButyrylcholinesterase (eqBuChE)8.1 nih.gov
Compound 7cButyrylcholinesterase (eqBuChE)2.5 nih.gov
Pyridazinobenzylpiperidines Compound S5 (3-Cl)MAO-B0.203 mdpi.com
Compound S5 (3-Cl)MAO-A3.857 mdpi.com
Compound S16 (2-CN)MAO-B0.979 mdpi.com

Cellular bioactivity assays assess the effect of a compound on whole cells, providing insights into outcomes like cytotoxicity, anti-proliferative effects, and antimicrobial activity. These assays are crucial for understanding a compound's broader biological profile beyond a single molecular target.

Piperidine derivatives have demonstrated significant antimicrobial properties. Various studies have screened these compounds against a range of bacterial and fungal pathogens. academicjournals.orgbiointerfaceresearch.com Using disc diffusion methods and minimum inhibitory concentration (MIC) determinations, derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comnih.gov Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger. academicjournals.orgresearchgate.net

In the context of oncology, piperidine-containing compounds have been evaluated for their cytotoxic and anti-proliferative effects on cancer cell lines. ajchem-a.com For example, specific derivatives have shown potent activity against breast cancer (MCF-7, T47D) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the low micromolar range. ajchem-a.com The natural piperidine alkaloid, piperine, has also been shown to have cytotoxic potential against various tumor cell lines, including hepatocellular carcinoma (HEP-G2) and metastatic melanoma (SK-MEL-19). mdpi.com

Table 3: Cellular Bioactivity of Selected Piperidine Derivatives
Compound ClassAssay TypeCell Line / OrganismActivity MetricValueSource
Piperidine Derivatives AntibacterialStaphylococcus aureusMIC32-512 µg/mL nih.gov
AntibacterialEscherichia coliMIC32-512 µg/mL nih.gov
AntifungalCandida albicansMIC32-512 µg/mL nih.gov
Piperidine Derivatives AntiproliferativeMCF-7 (Breast Cancer)IC₅₀3.32 µM ajchem-a.com
AntiproliferativeT47D (Breast Cancer)IC₅₀0.91 µM ajchem-a.com
AntiproliferativeHeLa (Cervical Cancer)IC₅₀1.71 µM ajchem-a.com
Piperine CytotoxicityHEP-G2 (Liver Cancer)IC₅₀14.34 µg/mL mdpi.com
CytotoxicitySK-MEL-19 (Melanoma)IC₅₀16.39 µg/mL mdpi.com

Receptor Binding Affinity Determination

In Vivo Preclinical Efficacy Models

In vivo models provide a complex biological system to study the multifaceted interactions of a drug candidate. For derivatives related to this compound, these models are instrumental in elucidating their potential central nervous system (CNS) activity.

Pharmacodynamic studies are designed to investigate the physiological and biochemical effects of a drug on a living organism. In the preclinical assessment of piperidine derivatives, a variety of animal models are employed to characterize their pharmacological profile.

A key study investigating derivatives of a structurally similar compound, 3-[(2-ethoxyphenoxy)methyl]piperidine, utilized the reserpine (B192253) interaction test in mice to screen for potential antidepressant activity. nih.gov Reserpine is an agent that depletes monoamines (such as serotonin, norepinephrine, and dopamine) in the brain, leading to a state of sedation and hypothermia in rodents, which is considered to mimic some aspects of depression. The ability of a test compound to antagonize these reserpine-induced effects is indicative of potential antidepressant properties.

In this model, the antagonism of reserpine-induced ptosis (drooping of the upper eyelid) and hypothermia are key parameters measured. The study demonstrated that certain 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were effective in reversing these effects, suggesting an interaction with monoaminergic systems in the CNS. nih.gov The activity of some of these compounds was found to be comparable to the established antidepressant drug, viloxazine. nih.gov

Animal ModelAssessmentKey Findings for 3-[(2-ethoxyphenoxy)methyl]piperidine DerivativesReference
MouseReserpine Interaction TestAntagonism of reserpine-induced ptosis nih.gov
MouseReserpine Interaction TestReversal of reserpine-induced hypothermia nih.gov
MousePentylenetetrazole AntagonismEvaluation of anticonvulsant activity nih.gov

This table presents findings for the structurally similar compound 3-[(2-ethoxyphenoxy)methyl]piperidine.

Following initial pharmacodynamic screening, proof-of-concept studies are conducted in animal models that more closely replicate the pathophysiology of a specific disease. The goal of these studies is to determine if the pharmacological activity observed in simpler models translates into a therapeutic effect in a more complex, disease-relevant context.

For derivatives of this compound, based on the initial findings of antidepressant-like activity for a related compound, relevant disease models would include those established for depression and other CNS disorders. nih.gov Standard behavioral despair tests, such as the forced swim test and the tail suspension test, are widely used to evaluate the efficacy of potential antidepressant compounds. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

While specific data from such proof-of-concept studies for this compound itself are not extensively detailed in the available literature, the positive results from the reserpine interaction test for the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives suggest that this class of compounds warrants further investigation in more sophisticated models of depression. nih.gov Such studies would be crucial to confirm and extend the initial findings and to build a more comprehensive preclinical evidence base for their potential therapeutic application.

Disease ModelPotential AssessmentExpected Outcome for Efficacy
Depression (e.g., Forced Swim Test)Immobility TimeReduction in immobility time
Depression (e.g., Tail Suspension Test)Immobility TimeReduction in immobility time
Anxiety (e.g., Elevated Plus Maze)Time spent in open armsIncrease in open arm exploration

This table outlines potential future studies based on the initial pharmacodynamic profile of related compounds.

Elucidation of Mechanism of Action and Structure Activity Relationships

Identification and Validation of Molecular Targets

While direct studies on 3-(3-Ethoxyphenoxy)piperidine are not extensively detailed in publicly available literature, research on closely related analogues provides strong evidence for its molecular targets. Specifically, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been synthesized and evaluated for their potential as antidepressant agents. These studies revealed that such compounds inhibit the reuptake of biogenic amines, namely norepinephrine (B1679862) and serotonin (B10506), in pig brain synaptosomal fractions. nih.gov This suggests that the primary molecular targets for this compound are likely the monoamine transporters , specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Furthermore, the broader class of phenoxyalkylpiperidines has been extensively investigated for their affinity towards sigma receptors , particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes. These receptors are implicated in a variety of neurological functions and are attractive targets for therapeutic development. The structural similarity of this compound to known sigma receptor ligands strongly suggests that it may also interact with these receptors.

Detailed Analysis of Receptor Subtype Selectivity and Binding Kinetics

For phenoxyalkylpiperidine derivatives, high affinity for the sigma-1 receptor has been demonstrated. nih.gov The selectivity between sigma-1 and sigma-2 receptors is often influenced by subtle structural modifications. For instance, in related series, the degree of methylation on the piperidine (B6355638) ring has been shown to progressively decrease affinity for the sigma-1 receptor. nih.gov

Regarding monoamine transporters, the inhibitory potency of related compounds at NET and SERT indicates a dual-action mechanism. The relative affinity for these transporters would dictate the balance of noradrenergic and serotonergic effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic modification of the this compound scaffold has provided a deeper understanding of the chemical features essential for its biological activity.

The piperidine ring is a crucial component for the interaction of these ligands with their biological targets. Its basic nitrogen atom is believed to form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of both monoamine transporters and sigma receptors.

Studies on related phenoxyalkylpiperidines have shown that methylation of the piperidine ring can significantly impact affinity and selectivity. For example, increasing the degree of methylation on the piperidine ring has been observed to progressively decrease affinity for the sigma-1 receptor. nih.gov Specifically, 3,3-dimethylpiperidine (B75641) derivatives have been investigated as high-affinity and selective sigma-1 receptor ligands. nih.gov

Piperidine Ring ModificationObserved Impact on ActivityReference
Increased MethylationProgressively decreased sigma-1 receptor affinity nih.gov
3,3-Dimethyl SubstitutionHigh affinity and selectivity for sigma-1 receptors nih.gov

The phenoxy group serves as a key aromatic feature that likely engages in hydrophobic and aromatic interactions within the receptor binding sites. Modifications to this ring can dramatically alter potency and selectivity. In studies of phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists, exploration around the 3-phenoxypropyl region led to the identification of potent and selective compounds. nih.gov

For sigma receptor ligands, substitutions on the phenoxy ring are critical. For instance, in a series of phenoxyalkylpiperidines, a para-chloro substitution on the phenoxy ring was found to be compatible with high sigma-1 receptor affinity. nih.gov

Phenoxy Moiety ModificationObserved Impact on ActivityReference
Various Substitutions (general)Influences potency and selectivity at ORL1 receptors nih.gov
Para-Chloro SubstitutionCompatible with high sigma-1 receptor affinity nih.gov

The ethoxy group at the 3-position of the phenoxy ring is expected to influence the compound's electronic properties and its potential for hydrogen bonding. While direct SAR studies on the ethoxy group of this compound are scarce, research on related structures highlights the importance of such substituents. For example, in the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, the presence and position of the ethoxy group are integral to their ability to inhibit monoamine reuptake. nih.gov The position of the ethoxy group (ortho, meta, or para) can significantly affect the conformation of the molecule and its fit within the receptor binding pocket.

Chirality plays a pivotal role in the interaction of small molecules with their biological targets. The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. Although specific studies on the stereoselectivity of this compound are not available, it is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles.

In a study of related chiral phenoxyalkylpiperidines, the stereochemistry of a methyl group in the alkyl chain connecting the phenoxy and piperidine moieties was explored, revealing that the (-)-(S)-enantiomer was the most selective ligand for the sigma-1 receptor relative to the sigma-2 receptor. nih.gov This underscores the importance of stereochemistry in achieving receptor selectivity.

Computational Analysis of Ligand-Receptor Interactions

The interaction of this compound and its analogs with their primary biological target, the sigma-1 (σ1) receptor, has been elucidated through advanced computational modeling techniques. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provide a detailed molecular rationale for the observed binding affinities and functional activities of this class of compounds.

Molecular docking simulations of phenoxyalkylpiperidine derivatives into the crystal structure of the σ1 receptor have offered significant insights into their binding mode. These studies reveal that the protonated amine of the piperidine ring is a crucial feature for high-affinity binding. This charged group forms a key salt bridge with the carboxylate side chain of the highly conserved amino acid residue, Asp126, located within the receptor's binding pocket. This electrostatic interaction is a primary anchor for this ligand class.

The linker connecting the piperidine and phenoxy moieties also plays a critical role in correctly orienting the ligand within the binding site to maximize these key interactions. Variations in the length and flexibility of this linker can alter the positioning of the terminal groups, leading to changes in binding affinity.

Quantitative structure-activity relationship (QSAR) models have been developed for series of phenoxyalkylpiperidine analogs to correlate their structural features with their σ1 receptor affinity. nih.gov These models often highlight the importance of hydrophobicity and specific steric properties for optimal receptor binding. For instance, increasing the bulk around the basic nitrogen of the piperidine ring has been shown to progressively decrease affinity, suggesting steric limitations within the binding pocket. uniba.it

The computational analysis is further supported by experimental binding data from radioligand assays for a series of related phenoxyalkylpiperidines. As illustrated in the table below, modifications to the phenoxy and piperidine rings, as well as the linker, result in significant changes in binding affinity (Ki) for the σ1 receptor.

CompoundModification from this compoundσ1 Receptor Ki (nM)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidinep-chloro substitution, ethyl linker, 4-methyl on piperidine0.34
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidinep-methoxy substitution, ethyl linker, 4-methyl on piperidine0.89
(R)-1-[(4-methoxyphenoxy)ethyl]-3-methylpiperidinep-methoxy substitution, ethyl linker, (R)-3-methyl on piperidine1.49
(S)-1-[(4-methoxyphenoxy)ethyl]-3-methylpiperidinep-methoxy substitution, ethyl linker, (S)-3-methyl on piperidine1.12
cis-1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidinep-chloro substitution, propyl linker, 2,6-dimethyl on piperidine16.8
cis-1-[3-(4-Methoxyphenoxy)propyl]-2,6-dimethylpiperidinep-methoxy substitution, propyl linker, 2,6-dimethyl on piperidine39.4

Data synthesized from studies on phenoxyalkylpiperidine analogs. uniba.it

These computational and experimental findings collectively provide a robust framework for understanding the molecular determinants of this compound's interaction with the σ1 receptor. The insights gained from these analyses are instrumental in the rational design and optimization of new ligands with enhanced affinity and selectivity for this important therapeutic target. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 3 3 Ethoxyphenoxy Piperidine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode of a small molecule ligand, such as 3-(3-Ethoxyphenoxy)piperidine, within the active site of a target protein. This technique is fundamental in structure-based drug design, helping to understand the structural basis of molecular recognition.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When applied to this compound or its analogs, virtual screening could be used to screen compound databases to identify other molecules with similar scaffolds that may exhibit higher binding affinities or better selectivity for a specific biological target.

The process involves computationally docking each molecule from a library into the target's binding site and scoring them based on their predicted binding affinity. Hits are selected based on these scores for further experimental testing. This approach accelerates the identification of lead compounds by narrowing down the number of molecules that need to be synthesized and tested in the lab.

Table 1: Hypothetical Virtual Screening Hit List for a Target Protein This interactive table illustrates potential results from a virtual screening campaign to identify compounds similar to this compound. The docking score represents the predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)Similarity to Lead
Lead-001This compound-8.51.00
Hit-001Analog A-9.20.95
Hit-002Analog B-9.00.91
Hit-003Analog C-8.80.88
Hit-004Analog D-8.60.85

Once a docking simulation is performed for this compound, the resulting binding poses are analyzed to understand the specific interactions that stabilize the ligand-protein complex. A binding pose refers to the specific orientation and conformation of the ligand within the receptor's active site. researchgate.net

Analysis focuses on identifying key intermolecular interactions such as:

Hydrogen Bonds: Interactions between the piperidine (B6355638) nitrogen or ether oxygens and polar residues in the active site.

Hydrophobic Interactions: Engagement of the ethoxyphenyl group with nonpolar pockets of the receptor.

Pi-Pi Stacking: Potential interactions between the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Cation-Pi Interactions: The protonated piperidine nitrogen can form favorable interactions with aromatic residues. nih.gov

Understanding the binding pose is crucial for explaining the molecule's activity and for guiding rational drug design. For instance, identifying an unoccupied hydrophobic pocket near the ethoxy group could suggest that extending this chain might lead to improved potency. nih.govacs.org

Table 2: Hypothetical Binding Pose Interaction Analysis for this compound This table details the types of interactions that could be predicted between the ligand and amino acid residues of a target protein.

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Piperidine Nitrogen (protonated)Aspartate-126Hydrogen Bond, Salt Bridge2.8
Phenyl RingPhenylalanine-107Pi-Pi Stacking3.5
Ethoxy OxygenSerine-154Hydrogen Bond3.1
Piperidine RingLeucine-122, Valine-130Hydrophobic3.9

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex can validate the stability of the docked pose and provide deeper insights into the flexibility of both the ligand and the receptor. researchgate.net

MD simulations allow for the assessment of how this compound behaves within the binding site under physiological conditions (e.g., in water, at body temperature). The simulation tracks the conformational changes of the ligand, such as the rotation of the phenoxy group or puckering of the piperidine ring.

Simultaneously, the simulation reveals the flexibility of the protein's active site in response to the ligand. mdpi.com Key amino acid side chains may adjust their positions to optimize interactions, an effect known as "induced fit." Observing these changes is vital, as a rigid-receptor docking model might miss crucial aspects of the binding process.

The stability of the interaction between this compound and its target is a key determinant of its efficacy. MD simulations are used to evaluate this stability over a set period, typically nanoseconds to microseconds. nih.gov A primary metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure (usually the initial docked pose).

A stable binding is indicated if the RMSD of the ligand remains low and fluctuates around a constant value, suggesting that the ligand does not diffuse away from the binding site. nih.govmdpi.com Furthermore, analysis of the persistence of key intermolecular interactions (like hydrogen bonds) throughout the simulation provides evidence for a stable binding interface.

Table 3: Hypothetical RMSD Data from a Molecular Dynamics Simulation This interactive table shows example RMSD values for the ligand and protein backbone over a 100-nanosecond simulation, indicating the stability of the complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
201.21.5
401.41.6
601.31.5
801.51.7
1001.41.6

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a class of molecules including this compound, a QSAR model can predict the activity of new, unsynthesized analogs.

The process involves several steps:

Data Collection: A dataset of structurally similar compounds (e.g., other phenoxy piperidines) with experimentally measured biological activities (like IC50 values) is assembled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties, or 3D structural features. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.govmdpi.com

A resulting 3D-QSAR model, such as one from Comparative Molecular Field Analysis (CoMFA), can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity. mdpi.comresearchgate.net Such models are invaluable for guiding the optimization of lead compounds like this compound by suggesting specific structural modifications to enhance potency. mdpi.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel compounds with the potential for desired biological activity by focusing on the essential three-dimensional arrangement of chemical features necessary for molecular recognition at a biological target. pharmacophorejournal.comresearchgate.net This computational approach distills complex molecular structures into a simplified representation of key interaction points, known as a pharmacophore model. Such a model serves as a 3D query in virtual screening campaigns to discover new chemical entities that possess the requisite features to bind to the target of interest. unina.itmdpi.com

The development of a pharmacophore model for a compound like this compound would involve identifying its key chemical features that could interact with a biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable centers. pharmacophorejournal.comresearchgate.net

A hypothetical pharmacophore model for this compound and its analogs could be constructed to guide the design of new ligands. This model would be based on the spatial arrangement of these identified features. The process of developing such a model generally involves the following steps:

Conformational Analysis : Generating a diverse set of low-energy conformations for the molecule to ensure that the biologically relevant conformation is included. unina.it

Feature Identification : Defining the potential pharmacophoric features within the molecular structure.

Hypothesis Generation : Creating various pharmacophore hypotheses based on the arrangement of features in different conformations.

Validation : Assessing the ability of the generated models to distinguish between known active and inactive compounds.

The table below outlines the potential pharmacophoric features present in the this compound scaffold.

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Location on Molecule Potential Interaction
Hydrogen Bond Acceptor (A) Piperidine Nitrogen Forms hydrogen bonds with donor groups on the target.
Hydrogen Bond Acceptor (A) Ether Oxygen Forms hydrogen bonds with donor groups on the target.
Aromatic Ring (R) Phenyl Ring Participates in π-π stacking or hydrophobic interactions.
Hydrophobic (H) Ethoxy Group Engages in hydrophobic interactions within the binding pocket.
Hydrophobic (H) Phenyl Ring Contributes to hydrophobic interactions.
Positively Ionizable (P) Piperidine Nitrogen Can be protonated to form a positive charge, leading to ionic interactions.

Once a pharmacophore model is established, it can be used as a query to search 3D chemical databases for novel molecules that match the defined features and their spatial arrangement. dovepress.com This virtual screening approach allows for the efficient identification of potential new ligands with different chemical scaffolds, a process known as scaffold hopping. unina.it

For instance, a research endeavor aimed at discovering new antidepressant agents, a field where piperidine derivatives have shown promise, could utilize a pharmacophore model derived from active compounds in this class. nih.govacs.org The model would encapsulate the essential features for activity, and subsequent database screening could yield novel candidates for synthesis and biological evaluation.

The table below provides a hypothetical example of a pharmacophore hypothesis that could be generated for a series of active piperidine analogs.

Table 2: Example of a Generated Pharmacophore Hypothesis (AHRR)

Feature X-coordinate Y-coordinate Z-coordinate Radius (Å)
Acceptor (A) 2.5 1.0 3.2 1.5
Hydrophobic (H) -1.8 0.5 -2.1 1.8
Ring (R) -0.5 -1.2 0.8 2.0
Ring (R) 4.2 -2.0 -0.5 2.0

This hypothetical model, defined by the spatial coordinates and tolerance radii of its features, would then be used to screen compound libraries for molecules that can adopt a conformation matching this arrangement. The identified "hits" would be prioritized for further computational analysis, such as molecular docking, and eventual experimental testing.

Metabolism and Biotransformation of this compound: A Review of Available Scientific Literature

Following a comprehensive review of publicly available scientific literature, it has been determined that there are no specific studies detailing the metabolism and biotransformation of the chemical compound this compound. Extensive searches for data pertaining to its in vitro metabolic stability, the enzymes responsible for its breakdown, its metabolic pathways, and its preclinical metabolite profiles have not yielded any specific results for this molecule.

The information that is generally required to construct a metabolic profile for a compound, as outlined in the requested sections, is typically generated through a series of non-clinical laboratory studies. These investigations are fundamental to the drug discovery and development process. They involve incubating the compound with liver cells (hepatocytes) or specific liver enzymes (microsomes) to observe how it is broken down. bioivt.com

While general principles of drug metabolism are well-established, their specific application to a novel compound cannot be assumed without direct experimental evidence. The metabolism of a chemical is highly dependent on its unique structure. For compounds containing a piperidine ring, metabolic pathways can be diverse. For instance, studies on other piperidine derivatives have shown that metabolism often involves N-dealkylation, hydroxylation of the piperidine ring, and subsequent conjugation reactions. doi.orgnih.gov The specific enzymes involved, particularly from the Cytochrome P450 (CYP) superfamily, would also require experimental determination through enzyme phenotyping studies. doi.orgnih.gov

The process of biotransformation is typically divided into two main phases:

Phase I Biotransformations: These are initial reactions that introduce or expose functional groups on a molecule, making it more reactive and often more water-soluble. nih.govsigmaaldrich.com Common Phase I reactions include oxidation, reduction, and hydrolysis, frequently catalyzed by CYP enzymes. nih.govneu.edu.tr For a compound like this compound, hypothetical Phase I pathways could include O-deethylation of the ethoxy group, hydroxylation of the aromatic or piperidine rings, or cleavage of the ether bond. However, without experimental data, these remain speculative.

Phase II Conjugative Reactions: In this phase, the parent compound or its Phase I metabolites are combined with endogenous polar molecules, which greatly increases water solubility and facilitates excretion from the body. uomus.edu.iqdrughunter.com The most common conjugation reactions are glucuronidation and sulfation. drughunter.comresearchgate.net Any hydroxyl groups introduced during Phase I metabolism would be potential sites for these conjugation reactions. youtube.com

Preclinical in vivo studies in animal models are then used to confirm these findings and create a complete profile of the metabolites formed in a living organism.

Metabolism and Biotransformation of 3 3 Ethoxyphenoxy Piperidine

Interspecies Comparative Metabolism Studies

The metabolism of xenobiotics, including pharmaceutical compounds like 3-(3-Ethoxyphenoxy)piperidine, can exhibit significant variability among different species. These differences are primarily attributable to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). Understanding these interspecies differences is crucial for the extrapolation of preclinical animal data to humans in drug development. While direct comparative metabolism studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from research on structurally related compounds possessing phenoxy, ethoxy, and piperidine (B6355638) moieties.

Based on its chemical structure, the primary metabolic pathways anticipated for this compound include:

O-deethylation: Removal of the ethyl group from the ethoxy moiety to form a phenolic metabolite.

Aromatic hydroxylation: Introduction of a hydroxyl group onto the phenoxy ring.

Piperidine ring oxidation: Hydroxylation or other oxidative transformations of the piperidine ring.

Conjugation: Glucuronidation or sulfation of the resulting hydroxylated metabolites.

Comparative studies on analogous compounds highlight the potential for significant interspecies variation in these pathways.

Insights from Structurally Related Compounds

Reboxetine (B1679249) , a drug containing an ethoxyphenoxy group, has been studied in rats, dogs, monkeys, and humans. Research indicates species-dependent differences in its metabolism and excretion. The primary metabolic routes for reboxetine include 2-O-dealkylation and hydroxylation of the ethoxyphenoxy ring. annualreviews.org While these pathways are common across the studied species, the extent to which they occur and the subsequent conjugation patterns can vary, leading to different metabolite profiles and excretion routes (renal vs. fecal). annualreviews.org

Atomoxetine , which has a phenoxy moiety, demonstrates metabolic pathways that are heavily influenced by the activity of the CYP2D6 enzyme. The activity of this enzyme is known to vary significantly between and within species, leading to classifications of "poor metabolizers" and "extensive metabolizers". This genetic polymorphism can result in substantial differences in drug exposure and metabolite formation.

Paroxetine (B1678475) , a compound featuring a piperidine ring, is metabolized in both rats and humans primarily through oxidation of its methylenedioxy bridge. annualreviews.org However, the subsequent conjugation of these metabolites differs, with glucuronide conjugates being predominant in rats, while both glucuronide and sulfate (B86663) conjugates are significant in humans. annualreviews.org Furthermore, the primary route of excretion for paroxetine and its metabolites is biliary in rats and renal in humans. annualreviews.org

Studies on phencyclidine , another piperidine-containing compound, have shown that while the same primary metabolites are formed in cats, monkeys, rabbits, and rats, the quantitative differences are substantial. Liver preparations from rats and rabbits were found to be much more active in metabolizing phencyclidine compared to those from cats or monkeys.

For mesoridazine , a piperidine-type antipsychotic, comparative studies in dogs, humans, and rats have revealed both qualitative and quantitative differences in metabolite profiles. For instance, lactam metabolites were more prominent in humans and rats than in dogs, whereas N-oxide metabolites were detected in humans and dogs but not in rats. nih.gov

The table below summarizes key metabolic differences observed for some of these structurally related compounds across various species.

CompoundSpeciesKey Metabolic PathwaysObserved Interspecies Differences
Reboxetine Rat, Dog, Monkey, HumanO-dealkylation, Aromatic hydroxylation, Morpholine ring oxidation- Different primary excretion routes (renal vs. fecal).- Variations in the extent of specific metabolic transformations. annualreviews.org
Paroxetine Rat, HumanOxidation of methylenedioxy bridge, Conjugation- Different primary excretion routes (biliary in rat, renal in human).- Different conjugation patterns (glucuronidation in rat; glucuronidation and sulfation in human). annualreviews.org
Phencyclidine Cat, Monkey, Rabbit, RatHydroxylation of piperidine and cyclohexyl rings- Significant quantitative differences in the rate of metabolism.- Rabbit-specific production of a dihydroxylated metabolite.
Mesoridazine Dog, Human, RatRing sulfoxidation, N-demethylation, Piperidine ring oxidation (lactam formation), N-oxidation- Lactam metabolites more significant in human and rat than in dog.- N-oxide metabolites found in human and dog, but not in rat. nih.gov

These examples underscore the principle that while the fundamental metabolic pathways for a compound like this compound may be qualitatively similar across species, significant quantitative differences are highly probable. Factors such as the relative abundance and substrate specificity of CYP isoforms and conjugating enzymes in the liver and other tissues will dictate the predominant metabolites and their rates of formation and elimination in any given species. Therefore, direct interspecies comparative metabolism studies would be essential to accurately predict the human metabolic profile of this compound.

Advanced Analytical Methodologies for 3 3 Ethoxyphenoxy Piperidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry, providing powerful means to separate and quantify chemical entities. For a molecule like 3-(3-Ethoxyphenoxy)piperidine, both high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable tools.

The development of a robust HPLC method is critical for the quantification and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for a compound with its polarity. Method development involves the systematic optimization of several parameters to achieve efficient separation with good peak shape and resolution.

Key parameters for an RP-HPLC method would include the choice of a stationary phase, typically a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good separation from any potential impurities. UV detection is a common and suitable choice, with the detection wavelength selected based on the compound's UV absorbance maxima, which are determined by the phenoxy chromophore. For compounds lacking a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

This method would be validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

To study the metabolic fate of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique. ekb.egnih.gov This method offers the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices like plasma, urine, or liver microsome incubations. kib.ac.cn High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites.

Metabolic transformations anticipated for this compound include:

O-de-ethylation: Loss of the ethyl group from the ethoxy moiety to form a phenolic metabolite.

Hydroxylation: Addition of a hydroxyl group to either the aromatic ring or the piperidine (B6355638) ring.

N-dealkylation (if N-substituted): If the piperidine nitrogen is substituted, removal of that substituent.

Ring-opening: Scission of the piperidine ring.

LC-MS/MS analysis in positive ionization mode would likely show a prominent protonated molecule [M+H]⁺ for the parent compound and its metabolites. nih.gov By comparing the retention times and fragmentation patterns of metabolites with those of synthesized reference standards, their structures can be unequivocally confirmed.

Table 2: Hypothetical Metabolites of this compound and Their Detection by LC-MS

Compound/MetaboliteProposed BiotransformationExpected [M+H]⁺ (m/z)Key MS/MS Fragments (Hypothetical)
This compound (Parent)-236.16121.06 (Ethoxyphenol), 86.09 (Piperidine fragment)
3-(3-Hydroxyphenoxy)piperidineO-de-ethylation208.1393.03 (Phenol), 86.09 (Piperidine fragment)
3-(3-Ethoxy-hydroxyphenoxy)piperidineAromatic Hydroxylation252.16137.06 (Ethoxy-hydroxyphenol), 86.09 (Piperidine fragment)
3-(3-Ethoxyphenoxy)-hydroxypiperidineAliphatic Hydroxylation252.16121.06 (Ethoxyphenol), 102.09 (Hydroxypiperidine fragment)

Advanced Spectroscopic Techniques for Structural Characterization of Metabolites and Intermediates

Spectroscopic methods are crucial for the definitive structural elucidation of newly synthesized intermediates and isolated metabolites of this compound.

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. For this compound and its derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be performed to assign all proton and carbon signals unambiguously. researchgate.netntu.edu.sg

¹H NMR: Would provide information on the number of different types of protons and their connectivity. Characteristic signals would include triplets and quartets for the ethoxy group, multiplets for the aromatic protons, and a complex series of multiplets for the diastereotopic protons of the piperidine ring. chemicalbook.com

¹³C NMR: Would show distinct signals for each carbon atom, including those in the ethoxy group, the aromatic ring, and the piperidine ring.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. ijsdr.org The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the alkyl and aromatic parts, C-O stretching for the ether linkage, and C-N stretching from the piperidine amine. scielo.org.za

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-H (piperidine, ethyl)Stretch3000-2850
N-H (secondary amine)Stretch~3300
C-O-C (aryl-alkyl ether)Asymmetric Stretch1275-1200
C-N (amine)Stretch1250-1020
C=C (aromatic)Stretch1600-1450

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. mu-varna.bg The phenoxy group in this compound acts as a chromophore, which would result in characteristic UV absorption maxima, likely in the range of 270-280 nm. researchgate.netresearchgate.net This property is leveraged for quantitative analysis using HPLC with UV detection.

Chiral Analysis for Enantiomeric Purity and Isomer-Specific Studies

The piperidine ring in this compound contains a stereocenter at the C3 position, meaning the compound exists as a pair of enantiomers ((R) and (S) forms). Since enantiomers can have different pharmacological activities, it is crucial to separate and analyze them. wvu.edu

Chiral HPLC is the most common method for enantiomeric separation. nih.gov This involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.com The development of a chiral separation method would involve screening various CSPs and mobile phases (often in polar organic or normal-phase mode) to achieve baseline resolution between the enantiomers. nih.govgoogle.com

Table 4: Representative Chiral HPLC Method Parameters

ParameterCondition
Column (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (B130326) / Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 275 nm
Expected Result Two well-resolved peaks corresponding to the (R) and (S) enantiomers.

Successful development of these analytical methods is a prerequisite for any in-depth research, enabling accurate quantification, structural confirmation of metabolites, and the assessment of enantiomeric purity, thereby providing a solid foundation for further pharmacological and toxicological studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely utilized technique for the enantioselective separation of chiral compounds. While specific HPLC methods for the direct resolution of this compound enantiomers are not extensively documented in publicly available literature, the separation of structurally similar piperidine derivatives provides a strong precedent and a methodological framework.

The general approach for the chiral resolution of piperidine-containing compounds often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. These phases, often coated or immobilized on a silica (B1680970) support, create a chiral environment where the enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities, leading to their separation.

For instance, the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives has been successfully achieved using cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The choice of mobile phase is critical and is typically a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a more polar alcohol, like isopropanol or ethanol. The composition of the mobile phase is carefully optimized to achieve the best balance between resolution and analysis time.

In the case of piperidine derivatives that lack a strong chromophore for UV detection, a pre-column derivatization strategy can be employed. This involves reacting the analyte with a chiral or achiral derivatizing agent to introduce a chromophoric tag, enhancing detection sensitivity and sometimes improving chiral recognition on the CSP. For example, piperidin-3-amine (B1201142) has been successfully resolved after derivatization with para-toluenesulfonyl chloride. nih.gov

Illustrative Chiral HPLC Parameters for Analogous Piperidine Compounds:

Compound ClassChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
1,3-dimethyl-4-phenylpiperidinesChiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol mixturesUV nih.gov
Piperidin-3-amine (derivatized)Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Ethanol with 0.1% diethylamineUV at 228 nm nih.gov

Based on these established methods for analogous compounds, a hypothetical but scientifically sound approach for the chiral separation of this compound would involve screening various polysaccharide-based CSPs with mobile phases consisting of alkanes and alcohols. The presence of the phenoxy group in the molecule provides a chromophore, likely allowing for direct UV detection.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, CD spectroscopy can be used to determine the absolute configuration of its enantiomers and to study its conformational properties in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the observed Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of atoms and functional groups around the stereogenic center.

For this compound, the n → σ* transition of the nitrogen lone pair and the π → π* transitions of the aromatic phenoxy group would be expected to give rise to distinct Cotton effects in the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of the (R)- and (S)-enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of a given enantiomer can be assigned.

Expected Chromophores and Transitions for CD Analysis of this compound:

ChromophoreElectronic TransitionExpected Wavelength Region (nm)
Piperidine Nitrogenn → σ~190-220
Phenoxy Groupπ → π (¹Lb)~250-280
Phenoxy Groupπ → π* (¹La)~200-230

Future Directions and Emerging Research Avenues for 3 3 Ethoxyphenoxy Piperidine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of piperidine-containing molecules is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future efforts for synthesizing 3-(3-ethoxyphenoxy)piperidine and its derivatives will likely pivot from classical multi-step procedures, such as the Dieckman condensation, towards greener and more innovative strategies. nih.govresearchgate.net

Key areas of exploration include:

Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors remains a primary method for piperidine (B6355638) synthesis. nih.gov Future research will focus on employing earth-abundant metal catalysts and developing highly stereoselective hydrogenations to control the chirality of substituted piperidines, which is often crucial for pharmacological activity.

Biocatalysis and Biomass Utilization: The use of enzymes and whole-cell systems offers a highly selective and sustainable route to chiral piperidines. Additionally, leveraging biomass-derived starting materials presents a novel approach to reduce reliance on petrochemical feedstocks.

Flow Chemistry and Automation: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for rapid optimization and scale-up of synthetic routes. Automating these processes can accelerate the generation of derivative libraries for screening.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and operational simplicity, enabling the rapid construction of complex piperidine structures. rasayanjournal.co.in

Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds
ApproachTraditional MethodsEmerging Sustainable Methods
CatalystsPrecious metals (e.g., Palladium, Rhodium), harsh reagentsEarth-abundant metals (e.g., Iron, Nickel), biocatalysts (enzymes)
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, solvent-free conditions rasayanjournal.co.inunibo.it
EfficiencyOften multi-step, lower atom economyFewer steps (e.g., MCRs), higher atom economy, continuous flow processes
Environmental ImpactSignificant waste generation, higher energy consumptionReduced waste, lower energy input, use of renewable feedstocks nih.gov

Expansion of Pharmacological Target Space and Therapeutic Applications

The piperidine nucleus is a versatile scaffold found in drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). arizona.eduencyclopedia.pub While structurally similar phenoxy piperidines have shown promise as antidepressants, the therapeutic potential of the this compound core is likely much broader. uniba.it

Future pharmacological investigations should aim to screen this scaffold against a diverse range of targets implicated in various pathologies:

Neurodegenerative Diseases: Given the prevalence of the piperidine motif in drugs for Alzheimer's disease, derivatives of this compound could be evaluated as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1). encyclopedia.pubnih.govresearchgate.net

Pain Management: Phenylpiperidine derivatives are foundational to many opioid analgesics that act on receptors like the mu-opioid receptor. nih.gov Novel analogs could be explored for their potential in treating both acute and chronic pain, possibly with improved side-effect profiles.

Oncology: Numerous kinase inhibitors and other anti-cancer agents incorporate the piperidine ring. encyclopedia.pubdut.ac.za Screening libraries based on the this compound scaffold against various cancer cell lines and oncogenic targets could uncover new therapeutic leads.

Infectious Diseases: The piperidine structure is also found in various antimicrobial, antiviral, and antiparasitic agents. encyclopedia.pubdut.ac.za

Table 2: Potential Pharmacological Targets for this compound Derivatives
Therapeutic AreaPotential Molecular Target(s)Rationale / Example Drug Class
CNS DisordersSerotonin (B10506)/Norepinephrine (B1679862) Transporters, Dopamine (B1211576) Receptors, Sigma ReceptorsAntidepressants, Antipsychotics nih.govuniba.it
Alzheimer's DiseaseAChE, BuChE, BACE1, Amyloid-β AggregationCholinesterase Inhibitors (e.g., Donepezil) encyclopedia.pubnih.gov
PainOpioid Receptors (μ, δ, κ)Opioid Analgesics (e.g., Fentanyl) nih.gov
CancerTyrosine Kinases (e.g., ALK), Cell Cycle ProteinsKinase Inhibitors, Cytotoxic Agents encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. nih.govmdpi.com For the this compound scaffold, these computational tools can be leveraged at multiple stages of the design-test-optimize cycle. nih.gov

Key applications include:

De Novo Design: Generative AI models can design novel molecules from scratch, built around the this compound core, that are optimized for specific properties like target affinity, selectivity, and favorable pharmacokinetic profiles. nih.govresearchgate.net

Predictive Modeling: ML algorithms can be trained on existing data to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can rapidly predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these parameters based on a molecule's structure, enabling the early identification and filtering of compounds likely to fail in later development stages. nih.govresearchgate.net

Table 3: AI/ML Applications in the Drug Design Pipeline
Discovery StageAI/ML ApplicationExpected Outcome
Target IdentificationAnalysis of genomic and proteomic dataIdentification of novel biological targets relevant to disease. nih.gov
Hit IdentificationVirtual screening of large compound librariesRapidly identify initial hits with predicted activity. nih.gov
Lead OptimizationGenerative models for de novo design; QSAR and ADMET predictionDesign of potent, selective, and drug-like candidates with improved PK/PD profiles. nih.govresearchgate.net
Preclinical DevelopmentPredicting clinical trial outcomes from preclinical dataImproved decision-making on which candidates to advance. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for Enhanced Translational Research

To accurately assess the therapeutic potential of novel this compound derivatives, particularly for CNS disorders, it is crucial to move beyond simple screening assays and utilize more sophisticated and translationally relevant preclinical models. nih.gov

Future research will benefit from:

Advanced In Vitro Systems:

Human iPSC-derived Models: Using induced pluripotent stem cells (iPSCs) to generate human neurons, astrocytes, and microglia allows for testing in a more physiologically relevant, human-specific context. catapult.org.uk

Organ-on-a-Chip/Microfluidic Devices: These systems can model complex biological barriers like the blood-brain barrier (BBB) or create 3D cellular structures that better mimic the in vivo microenvironment. nih.gov

Sophisticated In Vivo Models:

Transgenic Animal Models: For diseases like Alzheimer's, transgenic mice that express human amyloid precursor protein or tau protein provide more accurate models of human pathology than simple chemically-induced models.

Behavioral Assays: For potential antidepressants, models like the forced swim test and learned helplessness are standard, but newer models that assess a wider range of behaviors (e.g., social interaction, cognitive function) are needed for better translation. slideshare.netneurofit.comglobalresearchonline.net

Preclinical Imaging: Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used in animal models to non-invasively measure target engagement, BBB penetration, and downstream biological effects, providing a crucial link to clinical studies. perceptive.com

Strategies for Optimizing Metabolic Stability and Pharmacokinetic Properties

A successful drug must not only be potent but also possess a suitable pharmacokinetic (PK) profile, including good metabolic stability, oral bioavailability, and appropriate distribution to the target tissue. The piperidine ring is subject to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes like CYP3A4, which often leads to N-dealkylation or oxidation of the ring. nih.gov

Future research on this compound derivatives should proactively address these challenges through:

Metabolic Site Identification and Blocking: In vitro studies using human liver microsomes can identify the primary sites of metabolism on the molecule. This knowledge can then guide synthetic efforts to block these "soft spots," for example, by introducing deuterium (B1214612) (creating a stronger C-D bond) or fluorine atoms, which can significantly enhance metabolic stability. nih.gov

Physicochemical Property Modulation: Fine-tuning properties like lipophilicity (LogP/LogD) and polar surface area is critical for optimizing solubility, permeability, and avoiding off-target effects. researchgate.net

Machine Learning in PK Prediction: ML models are increasingly used to predict key PK parameters like clearance, volume of distribution, and half-life directly from molecular structure, allowing for in silico optimization before synthesis. nih.govtechtarget.comresearchgate.nettandfonline.com

Table 4: Strategies to Enhance Pharmacokinetic Profiles
StrategyMethodImpact on PK Parameter
Reduce Metabolic ClearanceDeuteration; Fluorination; Blocking metabolic hotspotsIncreases half-life (t1/2), improves oral bioavailability
Improve SolubilityIntroduce polar functional groupsEnhances absorption
Optimize Permeability/EffluxModulate lipophilicity (LogD); Modify hydrogen bonding capacityImproves CNS penetration (for CNS targets) and oral absorption
Bioisosteric ReplacementReplace labile moiety (e.g., piperidine) with a stable analogCan improve metabolic stability and modulate physicochemical properties researchgate.net

Investigation of Multi-Targeted Ligands Derived from the this compound Scaffold

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.gov The development of multi-target-directed ligands (MTDLs)—single molecules designed to engage two or more disease-relevant targets simultaneously—has emerged as a powerful therapeutic strategy. mdpi.com

The this compound scaffold is an excellent starting point for designing MTDLs. Future research could explore:

Rational Design of MTDLs: This involves combining the this compound core with another known pharmacophore through a suitable linker. For Alzheimer's disease, this could mean linking the piperidine moiety to a fragment known to inhibit BACE1 or prevent amyloid-beta aggregation. nih.govresearchgate.net

Fragment-Based and Linker-Tethering Approaches: By identifying fragments that bind to different targets, MTDLs can be constructed by tethering these fragments together. The piperidine core could serve as a central scaffold from which different functional groups are extended to interact with multiple binding sites.

Target Combinations: For neurodegenerative diseases, a promising combination could involve targeting a G-protein coupled receptor (GPCR) for symptomatic relief while simultaneously inhibiting an enzyme involved in disease progression (e.g., cholinesterase or a kinase). nih.gov

This multi-targeted approach holds the promise of achieving synergistic efficacy and potentially reducing the likelihood of drug resistance compared to monotherapies or combination therapies. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for 3-(3-Ethoxyphenoxy)piperidine?

  • Methodology : Start with piperidine derivatives and introduce the ethoxyphenoxy group via nucleophilic substitution. For example, react 3-hydroxypiperidine with 3-ethoxybenzyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 60–80°C. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substitution patterns on the piperidine and phenoxy groups. LC-MS or GC-MS ensures purity (>95%) and molecular weight confirmation. X-ray crystallography (if crystalline) resolves stereochemistry. For stability studies, employ HPLC with UV detection under accelerated degradation conditions (e.g., pH 1–13, heat) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Store at 2–8°C in airtight containers to prevent hydrolysis. Use PPE: nitrile gloves, lab coat, and ANSI-approved goggles. Avoid dust generation; work in a fume hood. In case of skin contact, wash with soap/water for 15 minutes. For spills, collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications to this compound improve its binding affinity to biological targets?

  • Methodology : Perform SAR studies by varying substituents on the phenoxy group (e.g., halogenation, methoxy vs. ethoxy). Use docking simulations (AutoDock Vina) to predict interactions with targets like GPCRs or enzymes. Validate via radioligand binding assays (e.g., ³H-labeled compounds) and compare IC₅₀ values .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine derivatives?

  • Methodology : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers). Use meta-analysis to assess batch effects or solvent variations (DMSO vs. saline). Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. How can metabolic pathways of this compound be elucidated in vitro?

  • Methodology : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS . Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved. Compare metabolic stability (t₁/₂) across species to predict pharmacokinetics .

Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?

  • Methodology : Optimize solvent systems for large-scale reactions (e.g., switch from DMF to toluene). Use continuous flow reactors to enhance yield and reduce byproducts. Implement QbD principles (Design of Experiments) to control critical parameters (temperature, stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.